Fluazifop-butyl

Übersicht

Beschreibung

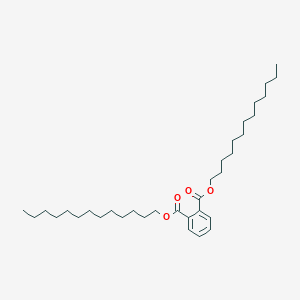

Fluazifop-butyl is an organic compound used as a selective herbicide . The active ingredient is the 2R enantiomer at its chiral center, known as fluazifop-P when used in that form . More commonly, it is sold as its butyl ester, fluazifop-P butyl, with the brand name Fusilade .

Synthesis Analysis

The synthesis of Fluazifop-butyl involves a complex process. A detailed method of analysis for Fluazifop-P-butyl content involves dissolving a sample equivalent to 65 mg of Fluazifop-P-butyl into a 50 ml volumetric flask with Acetonitrile .

Molecular Structure Analysis

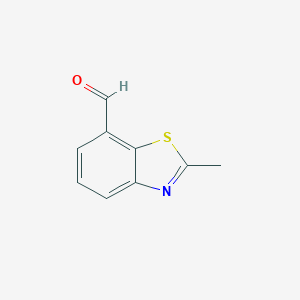

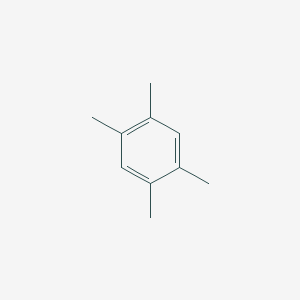

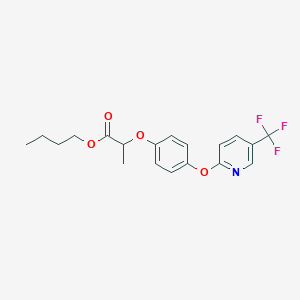

Fluazifop-butyl has a molecular formula of C15H12F3NO4 and a molar mass of 327.259 g·mol−1 . The structure of Fluazifop-butyl includes a trifluoromethyl (CF3) group in place of one of the chlorine atoms in the pyridine .

Chemical Reactions Analysis

Fluazifop-butyl is a lipid synthesis inhibitor . By inhibiting these lipids, the plant experiences death at the sites of active growth . Fluazifop-butyl is quickly absorbed into the leaf surface, and moves through the entire plant, accumulating in the rhizomes and stolons of perennial grasses .

Physical And Chemical Properties Analysis

Fluazifop-butyl has a low aqueous solubility, is miscible in many organic solvents, and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems .

Wissenschaftliche Forschungsanwendungen

Fluazifop-butyl: A Comprehensive Analysis of Scientific Research Applications

Herbicide Efficacy in Crop Management: Fluazifop-butyl is primarily used as a herbicide for grass weed control in crops like common beans. Research focuses on identifying optimal application times and environmental variables that influence the herbicide’s effectiveness .

2. Control of Grass Weeds in Flax Cultivation Studies have shown that the efficacy of Fluazifop-butyl in controlling grass weeds such as green foxtail, wild oat, barley, and wheat in flax is affected by factors like spray nozzle orientation, time of day, and growth stage .

Pesticide Risk Assessment: Fluazifop-butyl has been evaluated for its risk as a pesticide in various crops including pome fruit, peas, beans, pulses, potato, and oilseed rape. The peer review process assesses its safety and efficacy under the regulation of the European Commission .

Impact on Soil Microbial Diversity: The active ingredient in post-emergent herbicides like Fusilade, Fluazifop-butyl’s effects on soil microbial diversity and function have been investigated to understand its environmental impact .

Resistance Management in Weed Control: With over three decades of use in Taiwan, Fluazifop-butyl has led to the emergence of resistant biotypes of weeds like goosegrass. Research is ongoing to understand the metabolism of Fluazifop-butyl in resistant strains for better management practices .

Safety And Hazards

Eigenschaften

IUPAC Name |

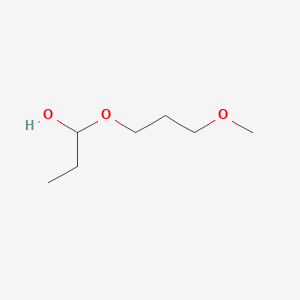

butyl 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIZTNZGPYBOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO4 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034612 | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluazifop butyl appears as a pale straw colored liquid. Selective herbicide., Light yellow odorless liquid; mp = 13 deg C; [Hawley] Pale yellow odorless liquid; mp = 5 deg C; [MSDSonline] | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

165 °C at 0.02 mm Hg | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1 mg/l at pH 6.5, Miscible with acetone, cyclohexanone, hexane, methanol, dichloromethane, and xylene. In propylene glycol 24 g/l at 20 °C., In water, 2 ppm at ambient temperature. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.21 g/cu cm at 20 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg], 0.055 mPa at 20 °C | |

| Record name | Fluazifop-butyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Acts by interfering with ATP production. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fluazifop-butyl | |

Color/Form |

Pale straw-colored liquid. | |

CAS RN |

69806-50-4, 86334-14-7 | |

| Record name | FLUAZIFOP BUTYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluazifop-butyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-butyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)-,butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086334147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-butyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-[4-[[5-(trifluoromethyl)-2-pyridyl]oxy]phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12O1Z35LQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

13 °C | |

| Record name | FLUAZIFOP-BUTYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of fluazifop-butyl?

A1: Fluazifop-butyl, a selective aryloxyphenoxypropionate (AOPP) herbicide, primarily targets the enzyme Acetyl-CoA carboxylase (ACCase) in susceptible plants. [, , , , ] It disrupts lipid biosynthesis by inhibiting this enzyme, ultimately leading to plant death. [, , ]

Q2: How does fluazifop-butyl affect susceptible plants?

A2: Fluazifop-butyl causes various phytotoxic symptoms in susceptible plants, including chlorosis (yellowing of leaves), necrosis (tissue death), and growth inhibition. [, , , , , ] These effects stem from the disruption of lipid biosynthesis and membrane integrity. [, , ]

Q3: Does fluazifop-butyl affect protein synthesis?

A3: Yes, studies indicate that fluazifop-butyl can inhibit protein synthesis in susceptible plants like oat. [] This effect was observed at concentrations ranging from 10^-4 to 10^-7 M. []

Q4: Are there differences in the effects of fluazifop-butyl on different plant species?

A4: Yes, studies have shown varying responses to fluazifop-butyl among plant species. For example, Acanthospermum hispidum exhibits wilting and necrosis, while oat displays chlorosis. [] The time taken for seedling death also differs, being shorter for A. hispidum compared to oat. []

Q5: What is the molecular formula and weight of fluazifop-butyl?

A5: Fluazifop-butyl has the molecular formula C20H19F3N2O4 and a molecular weight of 408.38 g/mol.

Q6: How do environmental factors influence the performance of fluazifop-butyl?

A6: Several environmental factors can impact the effectiveness of fluazifop-butyl. These factors include:

- Temperature: Higher temperatures generally enhance herbicide activity. []

- Humidity: High post-treatment humidity favors herbicide activity. []

- Water Stress: Moderate water stress has a minimal effect, but severe stress can increase plant tolerance to the herbicide. []

- Light: Shade tends to decrease the efficacy of fluazifop-butyl. []

- Rainfall: Rain within 6 hours of application can reduce herbicide performance due to wash-off. []

Q7: Does the chirality of fluazifop-butyl influence its activity?

A8: Yes, research indicates that the (R)-enantiomer of fluazifop-butyl is more active than the (S)-enantiomer, particularly in Acanthospermum hispidum. []

Q8: How does fluazifop-butyl break down in plants?

A9: Fluazifop-butyl is rapidly hydrolyzed to fluazifop acid within the plant. [, ] This process is faster at higher temperatures. []

Q9: How does the formulation of fluazifop-butyl affect its efficacy?

A10: Seed treatments with fluazifop-butyl formulated in Tung oil effectively controlled Eleusine indica in greenhouse settings, with higher concentrations providing better control. []

Q10: What can you tell me about the absorption of fluazifop-butyl in humans?

A11: Fluazifop-butyl is poorly absorbed through human skin. [] Studies using dermal application showed low absorption rates, with most of the applied dose being removed by washing or transferring to clothing. []

Q11: How is fluazifop-butyl metabolized and excreted in humans?

A12: Fluazifop-butyl is primarily metabolized to fluazifop acid, which is the primary metabolite found in urine. [] Elimination occurs through a two-compartment pharmacokinetic model with half-lives of approximately 18 hours and 70 hours for the initial and terminal phases, respectively. []

Q12: What is the effect of fluazifop-butyl on insects?

A13: Studies show that fluazifop-butyl can indirectly affect insects like the Mexican bean beetle (MBB) by altering the physiology of their host plants, leading to changes in feeding preference, developmental time, and egg production. []

Q13: Are there any known cases of resistance to fluazifop-butyl?

A14: Yes, resistance to fluazifop-butyl has been reported in various weed species, including Eleusine indica, Digitaria sanguinalis and Imperata cylindrica. [, , ]

Q14: Is fluazifop-butyl toxic to humans?

A14: While this document focuses on the scientific aspects and mechanisms of fluazifop-butyl, it's crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safe handling practices.

Q15: What analytical methods are used to quantify fluazifop-butyl and its metabolites?

A15: Several analytical methods have been employed to determine fluazifop-butyl and its metabolites in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): Used for quantifying fluazifop-butyl and fluazifop acid residues in strawberries, soybeans, and soybean oil. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze fluazifop-butyl and fluazifop residues in soil, leaves, cottonseed, peanuts, and onions. [, ]

Q16: What are some alternative herbicides for controlling grass weeds?

A16: Several herbicides can be used as alternatives to fluazifop-butyl, depending on the target weed species and crop. These include:

- Haloxyfop: Effective against Elymus repens and other grasses. []

- Sethoxydim: Offers control of various grasses but may be less effective than fluazifop-butyl on certain species. [, , ]

- Clethodim: Provides effective control of grasses, but its efficacy may vary depending on the weed species. []

- Glyphosate: A non-selective herbicide that can be used as a pre-tillage treatment for controlling grasses like Imperata cylindrica. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.